molecular formula C8H4B- B1230790 Tetraethynylborate

Tetraethynylborate

Cat. No. B1230790
M. Wt: 110.93 g/mol
InChI Key: PHDUQIUZQMNJAK-UHFFFAOYSA-N
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Description

Tetraethynylborate is an alkynylborate ion.

Scientific Research Applications

1. Electrochemical Performance Improvement in Batteries

Tetraethynylborate compounds, like Triethylborate, have been used to enhance the electrochemical performance of lithium-ion batteries. Specifically, Triethylborate has been shown to improve the cyclic stability and rate capability of lithium nickel cobalt manganese oxide cathodes when cycling at high voltages (Wang Zaisheng et al., 2016).

2. Corrosion Protection and Coating Properties

Tetraethyl orthosilicate, a compound related to Tetraethynylborate, has been utilized in enhancing the corrosion protection properties of epoxy coatings. By incorporating SiO2-graphene oxide hybrid nanofillers, significant improvements in adhesion strength, water contact angle, and overall corrosion resistance have been observed (Pourhashem et al., 2017).

3. Hydrogen Storage Materials

Tetrahydroborates, a class related to Tetraethynylborate, have been explored as potential hydrogen storage materials. They are considered due to their high gravimetric and volumetric hydrogen density, which is crucial for mobile applications. The physical properties like structure, stability, and hydrogen diffusion of these compounds have been a key focus of research (Züttel et al., 2007).

4. Development of High-Performance Coatings

Tetraethyl orthosilicate has been used in the development of high-performance coatings. For instance, its application in producing superhydrophobic coatings for stone-built cultural heritage protection demonstrates its versatility. Such coatings show excellent water repellency, contributing significantly to conservation efforts (Adamopoulos et al., 2021).

5. Electroluminescence and Electronic Applications

Tetraphenylborate and related compounds have been studied for their potential in enhancing the electrochemical stability and electroluminescence of ionic iridium complexes. These complexes, with tetraimidazolylborate as the counterion, have shown promise in the fabrication of high-efficiency organic light-emitting diodes (Ma et al., 2015).

properties

Product Name

Tetraethynylborate

Molecular Formula

C8H4B-

Molecular Weight

110.93 g/mol

IUPAC Name

tetraethynylboranuide

InChI

InChI=1S/C8H4B/c1-5-9(6-2,7-3)8-4/h1-4H/q-1

InChI Key

PHDUQIUZQMNJAK-UHFFFAOYSA-N

Canonical SMILES

[B-](C#C)(C#C)(C#C)C#C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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